6-Methyl-2-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
6-Methyl-2-nitrocyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by a nitro group and a methyl group attached to a cyclohexa-2,4-dienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-nitrocyclohexa-2,4-dien-1-one typically involves nitration reactions. One common method is the nitration of methyl-substituted cyclohexadienones using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often include maintaining a low temperature to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-2-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-nitrocyclohexa-2,4-dien-1-one involves its reactivity with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s interaction with biological molecules. The compound’s ability to undergo electrophilic substitution also allows it to modify other molecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one: This compound is similar in structure but contains bromine atoms, making it a more potent nitration reagent.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has tert-butyl groups and a hydroxyl group, giving it different reactivity and applications.
Uniqueness
6-Methyl-2-nitrocyclohexa-2,4-dien-1-one is unique due to its specific combination of a nitro group and a methyl group on a cyclohexa-2,4-dienone ring. This structure imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H7NO3 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-methyl-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-5H,1H3 |
InChI Key |
UEQURNVOVNHJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=C(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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